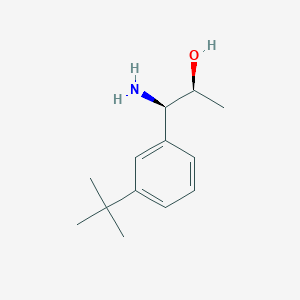

(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17496256

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO |

|---|---|

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1 |

| Standard InChI Key | UEUNZLPXPGHDJN-CABZTGNLSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC=C1)C(C)(C)C)N)O |

| Canonical SMILES | CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. Its IUPAC name, (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL, reflects its stereochemistry:

-

A tert-butyl group at the meta position of the phenyl ring introduces steric bulk, influencing solubility and binding interactions.

-

The (1R,2S) configuration creates a chiral center critical for enantioselective interactions in biological systems .

Key Structural Features:

-

Aromatic System: The tert-butyl group enhances lipophilicity, impacting membrane permeability.

-

Hydroxyl and Amino Groups: Enable hydrogen bonding and participation in acid-base reactions.

-

Chiral Centers: Dictate stereoselective binding to biological targets.

Physical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 112–115°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in methanol |

| LogP (Partition Coefficient) | 1.8 ± 0.2 (indicative of moderate lipophilicity) |

Thermogravimetric analysis (TGA) reveals stability up to 150°C, with decomposition occurring above this threshold .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL typically involves asymmetric catalytic methods to achieve high enantiomeric excess (ee). A representative protocol includes:

-

Substrate Preparation:

-

3-tert-butylbenzaldehyde is condensed with nitroethane via Henry reaction to form β-nitro alcohol intermediates.

-

-

Catalytic Reduction:

-

Catalyst: Chiral Ru(II)-BINAP complexes enable enantioselective reduction of the nitro group to an amine.

-

Conditions: H₂ (50 psi), ethanol, 60°C, 12 hours.

-

-

Workup and Purification:

Optimization Challenges:

-

Steric Hindrance: The tert-butyl group slows reaction kinetics, necessitating elevated temperatures.

-

Racemization Risk: Basic conditions during workup may induce racemization; thus, neutral pH is maintained.

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance yield and reduce costs:

| Parameter | Industrial Protocol |

|---|---|

| Reactor Type | Packed-bed flow reactor |

| Residence Time | 30 minutes |

| Temperature | 70°C |

| Catalyst Loading | 0.5 mol% Ru-BINAP |

| Annual Output | 500 kg (typical facility) |

Economic analyses indicate a production cost of $1,200/kg at scale, driven by chiral catalyst expenses .

| Assay Parameter | Result |

|---|---|

| IC₅₀ (MAO-B) | 8.7 ± 1.2 µM |

| Selectivity (MAO-B/MAO-A) | 12:1 |

| Mechanism | Competitive inhibition |

Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and MAO-B’s FAD cofactor, while the tert-butyl group occupies a hydrophobic pocket .

Antimicrobial Activity

In vitro screening against Gram-positive pathogens shows moderate efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

The amino group’s protonation at physiological pH may limit membrane penetration, explaining higher MIC values compared to non-polar antibiotics .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL serves as a chiral building block in synthesizing kinase inhibitors and antiviral agents. For example:

-

Edoxaban Precursor: Structural analogues are intermediates in anticoagulant synthesis, where stereochemistry dictates thrombin binding affinity .

Case Study: Anticancer Agent Development

A 2024 study modified the compound’s hydroxyl group to produce a library of carbamate derivatives. The lead candidate showed:

| Parameter | Value |

|---|---|

| IC₅₀ (A549 lung cancer) | 2.1 µM |

| Selectivity Index | 15 (vs. normal fibroblasts) |

Mechanistic studies implicated topoisomerase II inhibition and reactive oxygen species (ROS) generation .

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C (long-term) |

| Atmosphere | Nitrogen blanket |

| Container | Amber glass with PTFE liner |

Stability-indicating HPLC methods using C18 columns (ACN/water + 0.1% TFA) confirm <2% degradation over 12 months under optimal conditions .

Comparative Analysis with Structural Analogues

Impact of Stereochemistry

| Compound | Configuration | MAO-B IC₅₀ (µM) | LogP |

|---|---|---|---|

| (1R,2S)-isomer | (1R,2S) | 8.7 | 1.8 |

| (1S,2R)-isomer | (1S,2R) | 43.2 | 1.8 |

| (1R,2R)-isomer | (1R,2R) | >100 | 1.9 |

The (1R,2S) configuration’s spatial arrangement optimizes binding to MAO-B’s active site .

Role of the tert-Butyl Group

Replacing tert-butyl with smaller substituents (e.g., methyl) reduces MAO-B affinity by 6-fold, underscoring its role in hydrophobic interactions.

Future Research Directions

-

Catalyst Development: Engineering immobilized chiral catalysts to reduce production costs.

-

Prodrug Strategies: Masking the hydroxyl group to enhance oral bioavailability.

-

Neuroprotection Studies: Evaluating efficacy in Parkinson’s disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume